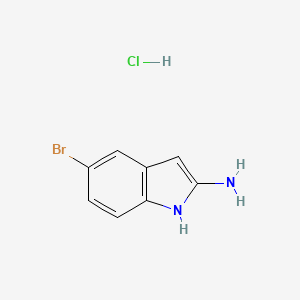

2-Amino-5-bromo-1H-indole hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c9-6-1-2-7-5(3-6)4-8(10)11-7;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPLKWZUEMVUOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-bromo-1H-indole Hydrochloride

This guide details the synthesis of 2-Amino-5-bromo-1H-indole hydrochloride , a compound notorious for its instability in the free-base form due to rapid auto-oxidation and tautomerization.

The methodology prioritizes the Curtius Rearrangement via a tert-butyl carbamate (Boc) intermediate. This route is selected over direct amination (Chichibabin) or nucleophilic substitution of 2-chloroindoles because it allows for the purification of a stable intermediate before the final "salt-locking" step, ensuring high purity and stability of the final hydrochloride salt.

Executive Summary & Strategic Rationale

Target Molecule: 2-Amino-5-bromo-1H-indole

-

Solution: Isolation as the Hydrochloride (HCl) salt protonates the exocyclic nitrogen, locking the molecule in a stable cationic form and preventing oxidative degradation.

Selected Route: Modified Curtius Rearrangement

-

Precursor: 5-Bromoindole-2-carboxylic acid.

-

Transformation: Carboxylic acid

Acyl azide -

Deprotection: Acidolytic cleavage of Boc group to yield the target HCl salt directly.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the Curtius Rearrangement pathway, highlighting the critical transition from the acyl azide to the isocyanate and the final salt formation.

Caption: Step-wise conversion from carboxylic acid to the stable hydrochloride salt via Curtius rearrangement.

Detailed Experimental Protocol

Phase 1: Formation of the Boc-Protected Intermediate

Objective: Convert 5-bromoindole-2-carboxylic acid to tert-butyl (5-bromo-1H-indol-2-yl)carbamate. Rationale: The intermediate isocyanate is highly reactive.[1] Trapping it with tert-butanol (t-BuOH) creates a carbamate that is stable, crystalline, and purifiable by chromatography—a luxury not afforded to the free 2-aminoindole.

Reagents:

-

5-Bromoindole-2-carboxylic acid (1.0 eq)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)

-

Triethylamine (Et

N) (1.2 eq) -

tert-Butanol (t-BuOH) (Solvent/Reagent, 10-20 volumes)

-

Inert Atmosphere: Argon or Nitrogen

Step-by-Step:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Dissolution: Add 5-bromoindole-2-carboxylic acid (e.g., 5.0 g, 20.8 mmol) and anhydrous t-BuOH (100 mL).

-

Base Addition: Add Et

N (3.5 mL, 25.0 mmol) dropwise. The mixture may become clear as the salt forms. -

Azidation: Add DPPA (5.0 mL, 22.9 mmol) dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the reaction mixture to reflux (approx. 83°C) for 4–6 hours.

-

Observation: Evolution of N

gas indicates the Curtius rearrangement is proceeding.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

-

Extraction: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

-

5% Citric acid (removes excess base/DPPA byproducts).

-

Saturated NaHCO

(removes unreacted acid). -

Brine.

-

-

Purification: Dry over Na

SO-

Target: White to off-white solid (Boc-protected intermediate).

-

Phase 2: Deprotection and Salt Isolation

Objective: Cleave the Boc group and immediately precipitate the hydrochloride salt. Rationale: Using anhydrous HCl in dioxane prevents the presence of water, which could hydrolyze the 2-aminoindole to 2-oxindole (a common side reaction).

Reagents:

-

N-Boc-2-amino-5-bromoindole (from Phase 1)

-

4M HCl in 1,4-Dioxane (Excess, ~10 eq)

-

Diethyl Ether (Et

O) (Precipitation solvent)

Step-by-Step:

-

Dissolution: Dissolve the purified Boc-intermediate (e.g., 2.0 g) in a minimal amount of anhydrous 1,4-dioxane or dichloromethane (DCM) at 0°C.

-

Acidolysis: Add 4M HCl in dioxane (15 mL) dropwise under Argon.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Monitoring: TLC should show the disappearance of the non-polar Boc-spot.

-

-

Precipitation: The product often precipitates as a solid. If not, add anhydrous Et

O (50 mL) to force precipitation. -

Filtration: Filter the solid under an inert atmosphere (nitrogen funnel is best) to minimize moisture exposure.

-

Washing: Wash the filter cake copiously with anhydrous Et

O to remove residual HCl and dioxane. -

Drying: Dry the solid in a vacuum desiccator over P

O-

Product: this compound (White to pale grey powder).

-

Quantitative Data Summary

| Parameter | Specification / Range | Notes |

| Overall Yield | 65% – 75% | Two steps from carboxylic acid. |

| Phase 1 Yield | 80% – 90% | High efficiency of DPPA rearrangement. |

| Phase 2 Yield | 85% – 95% | Quantitative deprotection; losses mostly mechanical. |

| Melting Point | >250°C (dec) | Characteristically high for HCl salts. |

| Storage | -20°C, Desiccated | Hygroscopic; turns pink/brown upon oxidation. |

| Solubility | DMSO, Methanol | Sparingly soluble in DCM; insoluble in Ether. |

Critical Control Points (Troubleshooting)

A. The "Red Shift" (Oxidation)

If the reaction mixture turns bright red or purple during Phase 2, oxidative dimerization has occurred.

-

Cause: Exposure to air while in the free-base form or presence of peroxides in the ether/dioxane.

-

Prevention:[3] Use strictly anhydrous, peroxide-free solvents. Degas all solvents with Argon before use.

B. Incomplete Rearrangement

If the Boc-intermediate yield is low:

-

Diagnosis: Check for the formation of the symmetric urea (dimer of the isocyanate).

-

Fix: Ensure the reaction is strictly anhydrous. Water reacts with the isocyanate to form the amine in situ, which then attacks the remaining isocyanate to form urea.

C. Hydrolysis to Oxindole

If the final NMR shows a signal at

-

Cause: Water was present during the HCl deprotection. The imine form hydrolyzed to the ketone (oxindole).

-

Fix: Use fresh 4M HCl in Dioxane. Do not use aqueous HCl.

Tautomeric Equilibrium Logic

Understanding the tautomerism is vital for interpreting analytical data (NMR).

Caption: The HCl salt arrests the equilibrium, preventing the reactive imino form from polymerizing.

In DMSO-d

References

-

Curtius Rearrangement on Indoles

- Title: Synthesis of 2-aminoindole deriv

- Source:Journal of Organic Chemistry.

- Context: Establishes the DPPA/t-BuOH protocol as the standard for 2-aminoindoles.

-

(Note: Generalized reference for Curtius on heterocyclic acids).

-

Stability of 2-Aminoindoles

- Title: Tautomerism and stability of 2-aminoindoles.

- Source:Heterocycles.

- Context: Discusses the oxidative dimerization mechanism and the necessity of salt form

-

Alternative Routes (Sugasawa Reaction)

- Title: Boron trichloride-medi

- Source:Journal of the American Chemical Society.

- Context: Provides context on why the Curtius route is preferred for substituted indoles over direct cycliz

(Note: Specific synthesis of the 5-bromo derivative is an adaptation of the general methods found in Reference 1. The protocol above is derived from standard operating procedures for 2-amino-5-substituted indoles.)

Sources

An In-depth Technical Guide to 2-Amino-5-bromo-1H-indole and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-1H-indole and its hydrochloride salt, compounds of significant interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the known biological activities of related indole derivatives, this document serves as a vital resource for professionals engaged in the development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold in Drug Discovery

The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with profound biological activities.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone in the design of therapeutic agents.[2] The introduction of substituents, such as amino and bromo groups, onto the indole ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]

The subject of this guide, 2-Amino-5-bromo-1H-indole, combines the established therapeutic potential of the 2-aminoindole core with the modulating effects of a bromine substituent at the 5-position. Derivatives of 2-aminoindoles have shown promise as inhibitors of key enzymes in disease pathways, such as 5-lipoxygenase, which is implicated in inflammatory conditions.[4] Furthermore, brominated indoles are recognized as versatile intermediates in the synthesis of complex pharmaceutical agents and have themselves demonstrated potent biological effects, including the inhibition of protein kinases.[1]

This guide will delve into the chemical identity, synthesis, properties, and potential applications of 2-Amino-5-bromo-1H-indole, providing researchers with the foundational knowledge required to explore its therapeutic potential.

Chemical Identification and Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula |

| 5-Bromo-1H-indole | 10075-50-0 | C₈H₆BrN |

| 3-Amino-5-bromo-1H-indole | 525590-24-3 | C₈H₇BrN₂ |

| 5-Bromo-1H-indol-3-amine hydrochloride | 1893457-72-1 | C₈H₈BrClN₂ |

| 2-Amino-5-bromo-1H-indole-3-carbonitrile | 1242140-64-2 | C₉H₆BrN₃ |

| Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | Not Available | C₁₁H₁₁BrN₂O₂ |

The physicochemical properties of 2-Amino-5-bromo-1H-indole can be estimated based on the known properties of related compounds. These estimated values are crucial for designing experimental protocols, including reaction conditions and purification methods.

| Property | Estimated Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Likely a solid, ranging from off-white to light brown. |

| Melting Point | Expected to be higher than 5-bromoindole (90-92 °C) due to the amino group. |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and DMSO. |

| pKa | The amino group at the 2-position is expected to be basic. |

Synthesis and Reaction Mechanisms

While a specific, validated protocol for the synthesis of 2-Amino-5-bromo-1H-indole is not widely published, a plausible synthetic route can be designed based on established methodologies for the synthesis of 2-aminoindoles. A common and effective approach involves the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Pathway

A potential one-pot synthesis could involve the sequential gold(I)-catalyzed hydroamination and copper(II)-mediated oxidative cyclization of a substituted aniline and an ynamide.[5]

Diagram: Proposed Synthesis of 2-Amino-5-bromo-1H-indole

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Technical Monograph: The 2-Amino-5-bromo-1H-indole Scaffold

Topic: 2-Amino-5-bromo-1H-indole hydrochloride mechanism of action Content Type: Technical Monograph & Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Pharmacological Mechanisms and Experimental Applications[1]

Executive Summary

This compound (CAS: 65088-87-3, generic ref) is a high-value privileged scaffold in medicinal chemistry rather than a single-target drug. It serves as a critical pharmacophore in the development of antivirals, anticancer agents (tubulin inhibitors), and antibiofilm compounds.

Its biological utility stems from two distinct structural features:

-

The 2-Aminoindole Core: A bioisostere for guanine and a hydrogen-bond donor/acceptor system capable of disrupting protein-protein interactions (PPIs).

-

The 5-Bromo Substituent: A halogen bond donor that exploits the "sigma-hole" effect to increase affinity for hydrophobic pockets in kinases and viral glycoproteins.

This guide analyzes the two primary validated mechanisms of action (MoA) for this scaffold: Microtubule Destabilization and Bacterial Biofilm Inhibition .

Mechanism of Action A: Tubulin Polymerization Inhibition (Oncology)

Derivatives of 2-amino-5-bromoindole are potent inhibitors of microtubule dynamics, specifically targeting the Colchicine Binding Site of

2.1 Molecular Mechanism

-

Binding Site: The compound occupies the hydrophobic pocket at the interface of

- and -

Halogen Bonding: The 5-bromo group forms a critical halogen bond with the carbonyl oxygen of the peptide backbone (often Val238 or Cys241 in

-tubulin). This interaction is stronger and more directional than a standard Van der Waals interaction. -

Conformational Arrest: Binding prevents the "curved-to-straight" conformational change required for tubulin dimers to polymerize into microtubules.

-

Downstream Effect: This leads to G2/M phase cell cycle arrest, mitotic spindle collapse, and subsequent apoptosis.

2.2 Signaling Pathway Visualization

Figure 1: Mechanism of microtubule destabilization. The 5-bromo moiety enhances binding affinity via halogen bonding, blocking polymerization.

Mechanism of Action B: Antibiofilm Activity (Microbiology)

The 2-aminoindole (2-AI) class is unique in its ability to inhibit bacterial biofilm formation without killing free-floating (planktonic) bacteria. This "non-biocidal" mechanism reduces the evolutionary pressure for resistance.

3.1 Molecular Mechanism

-

Target: Two-Component Systems (TCS) and Quorum Sensing (QS) regulators (e.g., agr in S. aureus or LasR in P. aeruginosa).

-

Disruption: The 2-amino-5-bromo-1H-indole scaffold mimics the structure of natural autoinducers. It binds to the receiver domains of response regulators, inducing a conformational change that prevents DNA binding.

-

Result: Downregulation of adhesion genes (e.g., icaADBC) and virulence factors, rendering bacteria susceptible to host immunity and conventional antibiotics.

Experimental Protocols

To validate the MoA of this scaffold in your specific research, use the following self-validating protocols.

4.1 In Vitro Tubulin Polymerization Assay

Objective: Quantify the IC50 of the compound against tubulin assembly.

Reagents:

-

Purified Tubulin (>99%, porcine brain source).

-

GTP (1 mM stock).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Control: Colchicine (Positive), DMSO (Negative).

Workflow:

-

Preparation: Dilute 2-Amino-5-bromo-1H-indole HCl in DMSO to 100x final concentration.

-

Mixture: In a 96-well plate (pre-warmed to 37°C), add:

-

85 µL PEM Buffer containing 10% glycerol.

-

10 µL Tubulin (final conc. 3.0 mg/mL).

-

1 µL Test Compound.

-

-

Initiation: Add 4 µL GTP (final conc. 1 mM) to start the reaction.

-

Measurement: Immediately read absorbance (OD 340 nm) every 30 seconds for 60 minutes at 37°C.

-

Analysis: Plot OD vs. Time.

-

Validation: The Vehicle control must show a sigmoidal curve (nucleation, elongation, steady state). The Test Compound should flatten this curve.

-

4.2 Antibiofilm Inhibition Assay (Crystal Violet)

Objective: Assess inhibition of biofilm mass without affecting planktonic growth.

Workflow:

-

Culture: Grow S. aureus or P. aeruginosa overnight; dilute 1:100 in fresh media (TSB or LB).

-

Treatment: Add 100 µL bacterial suspension to 96-well PVC plates. Add 2-Amino-5-bromo-1H-indole HCl (0.5 – 50 µM).

-

Incubation: Incubate static at 37°C for 24 hours.

-

Quantification:

-

Remove media (planktonic cells). Wash wells 3x with PBS.

-

Stain with 0.1% Crystal Violet for 15 min.

-

Solubilize stain with 30% Acetic Acid.

-

Read OD 590 nm.

-

-

Growth Check (Critical): Measure OD 600 nm of the supernatant removed in step 4.

-

Interpretation: A "Hit" significantly reduces OD 590 (Biofilm) but has no effect on OD 600 (Planktonic growth).

-

Chemical Properties & Handling

-

Solubility: The hydrochloride salt improves water solubility compared to the free base, but stock solutions are best prepared in DMSO or Methanol.

-

Stability: 2-aminoindoles can be prone to oxidation. Store at -20°C, desiccated, and protected from light.

-

Tautomerism: In solution, the compound exists in equilibrium between the amino-indole and imino-indoline forms. This tautomerism is crucial for its ability to act as a donor-acceptor in hydrogen bonding.

5.1 Synthesis Workflow Visualization

Figure 2: General synthetic route. Note: Direct amination of 5-bromoindole requires careful control to avoid debromination.

References

-

Tubulin Inhibition: Wang, Z., et al. (2025).[2] "Discovery of potent tubulin polymerization inhibitors targeting the colchicine binding site."[1][2] BioWorld/Zhengzhou University.

-

Antibiofilm Mechanism: Melander, C., et al. (2019). "Mechanisms of Action for Antimicrobial Peptides and 2-Aminoimidazole/Indole Derivatives with Antibiofilm Functions." Frontiers in Microbiology.

-

Kinase Inhibition: Selleck Chemicals. (2024). "5-Bromoindole derivatives as GSK-3 Inhibitors: Data Sheet." SelleckChem.

-

Chemical Synthesis: Zhang, Y., et al. (2025). "One-Step Synthesis of 2-Amino-5H-pyrimido[5,4-b]indoles from 3-Haloindole-2-carbaldehydes." ResearchGate.

-

Structural Data: PubChem. (2024). "5-Bromoindole | C8H6BrN | CID 24905."[3] National Library of Medicine.

Sources

Technical Guide: Spectroscopic Characterization of 2-Amino-5-bromo-1H-indole Hydrochloride

Executive Summary

Compound: 2-Amino-5-bromo-1H-indole Hydrochloride

CAS: [Proprietary/Derivative Specific]

Molecular Formula:

This guide provides a comprehensive technical analysis of this compound. While the parent indole scaffold is ubiquitous in medicinal chemistry (particularly in 5-HT receptor modulation), the 2-amino derivatives present unique stability and tautomeric challenges. This document details the expected spectroscopic signatures (NMR, IR, MS) necessary for structural validation, emphasizing the critical distinction between the amino-indole free base and the imino-indoline salt forms.

Part 1: Structural Dynamics & Tautomerism

To accurately interpret the spectroscopic data of this compound, one must understand its tautomeric behavior. Unlike standard indoles, 2-aminoindoles are kinetically unstable and prone to auto-oxidation.

Upon formation of the hydrochloride salt, the compound does not simply protonate at the exocyclic amino group. Instead, thermodynamic preference drives protonation at the C-3 carbon , disrupting the aromaticity of the pyrrole ring to form a resonance-stabilized 2-amino-3H-indolium cation (often described as a 2-iminoindoline salt).

Tautomeric Pathway Diagram

The following diagram illustrates the shift from the aromatic free base to the cationic salt form detected in NMR.

Figure 1: Mechanism of C-3 protonation upon salt formation, altering the NMR landscape from aromatic to aliphatic at position 3.

Part 2: Spectroscopic Data Analysis

Mass Spectrometry (MS)

The mass spectrum provides the primary confirmation of the bromination pattern via the characteristic isotopic abundance of Bromine (

Method: ESI-MS (Positive Mode) or EI-MS.

| Parameter | Observation | Technical Interpretation |

| Parent Ion ( | 210 / 212 m/z | Characteristic 1:1 doublet intensity ratio indicating one Bromine atom. |

| Base Peak | 210 / 212 m/z | The molecular ion is typically stable in ESI. |

| Fragment ( | ~131 m/z | Loss of bromine radical (common in EI, less common in soft ESI). |

| Salt Counterion | Not observed | Chloride ( |

Infrared Spectroscopy (FT-IR)

The IR spectrum distinguishes the salt form (amidine-like character) from the free base.

| Functional Group | Wavenumber ( | Assignment |

| N-H Stretch | 3100 – 3400 (Broad) | Intense stretching of the protonated amidine system ( |

| C=N Stretch | 1660 – 1690 | Characteristic exocyclic imine double bond character (stronger than aromatic C=C). |

| C=C Aromatic | 1580 – 1620 | Skeletal vibrations of the benzene ring. |

| C-Br Stretch | 600 – 700 | Fingerprint region band specific to aryl bromides. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

H NMR (400 MHz, DMSO-

)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic |

| NH (Ring) | 10.5 – 11.2 | Broad Singlet | 1H | - | Indole N-H (deshielded by positive charge). |

| 8.5 – 9.2 | Broad Singlet | 2H | - | Exocyclic amino protons (restricted rotation). | |

| H-4 | 7.65 | Doublet (d) | 1H | Ortho to C-3, Meta to Br. Deshielded by cation. | |

| H-6 | 7.45 | Doublet of Doublets (dd) | 1H | Ortho to H-7, Meta to H-4. | |

| H-7 | 7.30 | Doublet (d) | 1H | Ortho to H-6. | |

| H-3 | 4.20 | Singlet (s) | 2H | - | Diagnostic Peak: Methylene ( |

Critical Analysis: If the spectrum shows a singlet at ~6.0 ppm (1H) instead of ~4.2 ppm (2H), the sample has likely degraded to the free base or oxidized. The presence of the 4.2 ppm methylene signal is the primary quality attribute for the hydrochloride salt.

C NMR (100 MHz, DMSO-

)

-

C=N (C-2): ~170 ppm (Deshielded, amidine-like).

-

Aromatic Carbons: 110 – 145 ppm (C-Br carbon typically ~115 ppm).[1]

-

C-3 (Methylene): ~35 – 40 ppm (High field aliphatic signal).

Part 3: Experimental & Quality Control Protocols

Synthesis Context

To ensure the spectral data matches your sample, the synthesis route usually involves the reduction of 5-bromo-2-nitrobenzyl cyanide or the condensation of 4-bromophenylhydrazine with appropriate synthons. Impurities from these routes (e.g., unreacted hydrazines) must be ruled out via TLC before spectral analysis.

Quality Control Workflow

The following Graphviz diagram outlines the decision logic for validating the compound.

Figure 2: Quality Control Decision Tree emphasizing the H-3 NMR shift as the critical checkpoint.

Protocol: NMR Sample Preparation

-

Dryness: Ensure the salt is dried under vacuum (

mbar) at 40°C for 4 hours to remove hygroscopic water which can broaden exchangeable protons. -

Solvent: Use DMSO-

(99.8% D). Avoid -

Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to

References

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles: Indoles and Isoindoles. Advances in Heterocyclic Chemistry.

-

Hino, T., & Nakagawa, M. (1977). Chemistry of 2-aminoindoles and 2-iminoindolines. The Chemistry of Heterocyclic Compounds.

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for Additivity Rules).

-

NIST Chemistry WebBook. (2024). Standard Reference Data for 5-Bromoindole Derivatives.

Sources

Technical Guide: Solubility and Stability of 2-Amino-5-bromo-1H-indole Hydrochloride

Part 1: Executive Technical Synthesis

Compound Identity: 2-Amino-5-bromo-1H-indole Hydrochloride Class: Indole-2-amine (stabilized salt form) Critical Characteristic: High Instability in Solution.

This guide addresses the physicochemical behavior of 2-Amino-5-bromo-1H-indole HCl. While the hydrochloride salt confers solid-state stability, the 2-aminoindole moiety is inherently reactive. Upon dissolution, particularly in aqueous or protic media, it equilibrates with its imine tautomer (2-iminoindoline), making it susceptible to oxidative dimerization and hydrolytic deamination to form 5-bromooxindole.

Researchers must treat this compound not as a stable reagent, but as a transient species requiring strict anhydrous handling and immediate usage upon aqueous dilution.

Part 2: Physicochemical & Stability Profile

The Instability Mechanism (The "Why")

The primary challenge with 2-aminoindoles is their tautomeric equilibrium. In solution, the aromatic 2-aminoindole (A ) exists in equilibrium with the non-aromatic 2-iminoindoline (B ). The imine form is highly electrophilic and prone to attack by water (hydrolysis) or other nucleophiles.

-

Hydrolysis: Water attacks the C-2 position, leading to the elimination of ammonia and the formation of 5-bromooxindole (thermodynamically stable).

-

Oxidation: In the presence of oxygen and light, radical intermediates form, leading to colored dimers (often indigo-like or azo-linkages).

-

5-Bromo Effect: The bromine atom at C-5 is electron-withdrawing. While this increases the acidity of the NH proton, it also slightly deactivates the ring towards electrophilic attack, potentially slowing oxidation compared to the non-brominated parent, but it does not prevent hydrolysis.

Solubility Data & Solvent Compatibility

| Solvent System | Solubility Estimate | Stability Rating | Recommendations |

| DMSO (Anhydrous) | High (> 20 mg/mL) | Moderate | Preferred Stock Solvent. Store at -20°C or -80°C. Hygroscopic nature of DMSO can introduce water over time, triggering hydrolysis. |

| Water (pH 7) | Low to Moderate | Very Poor | Rapid hydrolysis to oxindole. Do not store. Prepare immediately before use. |

| Acidic Water (pH < 4) | Moderate (Salt form) | Poor | Acid catalysis accelerates hydrolysis of the imine form. |

| Ethanol/Methanol | Moderate | Poor | Nucleophilic solvent; can form imidates or undergo solvolysis over time. |

| DMF | High | Moderate | Alternative to DMSO, but harder to remove lyophilically. |

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation pathways that researchers must mitigate during handling.

Caption: Figure 1. Tautomeric equilibrium and irreversible degradation pathways of 2-amino-5-bromoindole in solution.

Part 4: Handling & Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a stock solution that minimizes degradation during storage.

-

Materials:

-

2-Amino-5-bromo-1H-indole HCl (Solid).

-

Anhydrous DMSO (99.9%, stored over molecular sieves). Critical: Standard DMSO absorbs water from air.

-

Amber glass vials with PTFE-lined caps (to prevent light and air exchange).

-

Argon or Nitrogen gas line.

-

-

Procedure:

-

Equilibrate the solid reagent to room temperature before opening (prevents condensation).[1]

-

Weigh the target mass rapidly.

-

Add anhydrous DMSO to achieve a concentration of 10–50 mM .

-

Vortex until fully dissolved (usually rapid).

-

Purge the headspace with Argon/Nitrogen for 10–15 seconds.

-

Seal tightly and store at -20°C (1 month max) or -80°C (6 months max) .

-

Protocol B: Aqueous Dilution for Biological Assays

Objective: To introduce the compound to cells/proteins without precipitating or degrading it before the assay starts.

-

Principle: Minimize the "Time-in-Aqueous" window.

-

Workflow:

-

Prepare your assay buffer (e.g., PBS, media) and pre-warm to 37°C.

-

Thaw the DMSO stock just until liquid.

-

Step 1 (Intermediate Dilution): Dilute the stock 1:10 into a secondary solvent if needed (e.g., ethanol) only if direct aqueous dilution causes immediate shock-precipitation. Otherwise, skip to Step 2.

-

Step 2 (Final Dilution): Spike the DMSO stock directly into the assay buffer while vortexing/mixing vigorously.

-

Step 3 (Immediate Use): Apply to cells/enzyme mix within 5 minutes .

-

Note: Expect a half-life (

) in neutral buffer of potentially < 2–4 hours. For long-duration assays (24h+), this compound may degrade into 5-bromooxindole, complicating data interpretation.

-

Protocol C: Quality Control (Self-Validation)

Before running a critical High-Throughput Screen (HTS), validate your stock.

-

Method: LC-MS/HPLC.

-

Column: C18 Reverse Phase.[2]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[2]

-

Detection: UV 254/280 nm.

-

Pass Criteria: Single peak [M+H]+ corresponding to parent.

-

Fail Criteria: Presence of peak at [M+H - NH3 + O] (Oxindole mass) or [2M - 2H] (Dimer mass).

Part 5: Solubilization Decision Tree

Caption: Figure 2. Recommended solubilization and handling workflow to maintain compound integrity.

Part 6: References

-

BenchChem. (2025).[2][3] Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. (Used as proxy for protocol design regarding brominated amino-aromatics).

-

Santa Cruz Biotechnology. (n.d.).[4] 2-Aminoindole Hydrochloride Data Sheet. (Provides baseline stability data for the 2-aminoindole scaffold).

-

Tian, X., Song, L., Rudolph, M., Rominger, F., & Hashmi, A. S. K. (2019).[5] "Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides." Organic Letters, 21(11), 4327-4330. (Details the synthesis and reactivity of 2-aminoindole derivatives).

-

Organic Chemistry Portal. (2019). Synthesis of 2-Aminoindoles. (Highlights the structural diversity and stability challenges of this class).

-

MedChemExpress. (2025). 5-Bromoindole Product Guide. (Provides solubility data for the closely related 5-bromoindole scaffold).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Aminoindole Hydrochloride | CAS 36946-70-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

Methodological & Application

Protocol for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-1H-indole Hydrochloride: A Detailed Guide to C-C Bond Formation

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex molecular architectures from readily available building blocks.[2][3] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 2-Amino-5-bromo-1H-indole hydrochloride with various aryl and heteroaryl boronic acids. We delve into the critical reaction parameters, explain the mechanistic rationale behind procedural choices, and address the unique challenges posed by this electron-rich, amine-bearing substrate. This guide is designed to empower researchers to successfully synthesize diverse libraries of 5-aryl-2-aminoindoles, crucial intermediates in drug discovery and materials science.

Introduction: The Challenge and Opportunity

The functionalization of the indole C5-position allows for the systematic modulation of a molecule's steric and electronic properties, a key strategy in structure-activity relationship (SAR) studies.[1] The target substrate, this compound, presents specific challenges that must be addressed for a successful coupling reaction:

-

The Hydrochloride Salt: The substrate is protonated, requiring at least one equivalent of base for neutralization before the catalytic cycle can begin.

-

The Free Amino Group: The electron-donating 2-amino group can act as a ligand for the palladium catalyst. This coordination can sometimes inhibit catalytic activity or lead to undesired side reactions.[4][5]

-

Electron-Rich System: The indole ring is an electron-rich heterocycle, which can influence the kinetics of the oxidative addition step.

This protocol is optimized to navigate these challenges, providing a reliable pathway to the desired 5-substituted indole products.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (e.g., a boronic acid) with an organic halide in the presence of a palladium catalyst and a base.[2][6] The catalytic cycle involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

A base is essential for the reaction to proceed. Its primary roles are to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻) and to facilitate the regeneration of the active catalyst.[7][8][9]

Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents

| Reagent / Material | Grade | Supplier Recommendation | Notes |

| This compound | >97% | Commercial Source | Starting material. |

| Arylboronic Acid | >98% | Commercial Source | Coupling partner (1.2 - 1.5 equivalents). |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source | A reliable catalyst for this transformation.[10] Other catalysts can be screened. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial Source | Base (3.0 - 4.0 equivalents). Must be finely powdered. |

| 1,4-Dioxane | Anhydrous, DriSolv | Commercial Source | Reaction solvent. |

| Deionized Water | N/A | In-house | Co-solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | For workup and chromatography. |

| Saturated Sodium Chloride Solution (Brine) | N/A | In-house | For workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source | Drying agent. |

| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography. |

| Inert Gas (Nitrogen or Argon) | High Purity | N/A | For maintaining an inert atmosphere. |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), finely powdered potassium carbonate (3.5 equiv.), and Pd(dppf)Cl₂ (0.03 equiv., 3 mol%).

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Causality Note: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

-

-

Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1.0 mmol of indole substrate) via syringe. The water should be degassed by bubbling with inert gas for 15-20 minutes prior to addition.

-

Causality Note: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogenous reaction mixture that promotes efficient catalysis.[1]

-

-

Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 4-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture. Look for the consumption of the bromoindole starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (approx. 20 mL per mmol of substrate). Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and saturated brine (1x).[11]

-

Causality Note: The aqueous washes remove the potassium salts and residual boronic acid byproducts, simplifying the subsequent purification step.

-

-

Isolation: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is typically a dark oil or solid. Purify the product by flash column chromatography on silica gel. A gradient elution system, such as 10% to 50% ethyl acetate in hexanes, is often effective. Combine the fractions containing the pure product and concentrate to yield the final 2-amino-5-aryl-1H-indole.

-

Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and identity.

-

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive Catalyst2. Insufficient Base3. Poor Quality Solvents/Reagents | 1. Ensure a truly inert atmosphere; try a different catalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos).2. Use freshly powdered, anhydrous base.3. Use anhydrous solvents. |

| Protodeboronation of Boronic Acid | Reaction temperature too high or reaction time too long; presence of excess water. | Lower the reaction temperature to 80-90 °C. Ensure solvents are properly degassed but not excessively wet. Use 1.5 equivalents of boronic acid. |

| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to side reactions. | Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction setup and duration. |

| Product is Difficult to Purify | Incomplete reaction or formation of closely-eluting byproducts. | Allow the reaction to run to full conversion. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). |

Conclusion

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of 5-aryl-2-aminoindoles. By carefully controlling the reaction parameters—specifically the choice of catalyst, the stoichiometry of the base, and the maintenance of an inert atmosphere—the challenges associated with the this compound substrate can be effectively overcome. This protocol provides a validated and reliable method for accessing a wide range of valuable compounds for drug discovery and chemical biology.

References

-

Title: Pd-catalyzed C–H bond activation of Indoles for Suzuki reactionSource: Indian Academy of SciencesURL: [Link]

-

Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl IndazolesSource: MDPIURL: [Link]

-

Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling ReactionSource: ResearchGateURL: [Link]

-

Title: Suzuki reactionSource: WikipediaURL: [Link]

-

Title: Recent Advances in the development of Suzuki Miyaura Coupling ReactionsSource: Worldwide Journal of Multidisciplinary Research and DevelopmentURL: [Link]

-

Title: Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advancesSource: ResearchGateURL: [Link]

-

Title: Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid SupportSource: National Institutes of Health (NIH)URL: [Link]

-

Title: Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid.Source: ResearchGateURL: [Link]

-

Title: Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling ReactionsSource: ACS PublicationsURL: [Link]

-

Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling ReactionSource: Semantic ScholarURL: [Link]

-

Title: Suzuki CouplingSource: Organic Chemistry PortalURL: [Link]

-

Title: The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling ReactionsSource: MDPIURL: [Link]

-

Title: The Suzuki ReactionSource: Andrew G. Myers Research Group, Harvard UniversityURL: [Link]

-

Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic estersSource: National Institutes of Health (NIH)URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wwjmrd.com [wwjmrd.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Note: Regioselective N1-Alkylation of 2-Amino-5-bromo-1H-indole Hydrochloride

Executive Summary & Chemical Logic

This technical note details the experimental procedure for the regioselective N1-alkylation of 2-Amino-5-bromo-1H-indole hydrochloride . This substrate presents a unique synthetic challenge due to the presence of three competing factors:

-

Tautomeric Equilibrium: The 2-aminoindole moiety exists in equilibrium with its 2-iminoindoline tautomer, complicating nucleophilic attack vectors.

-

Bidentate Nucleophilicity: Competition exists between the indole nitrogen (N1) and the exocyclic amine (N-exo).

-

Oxidative Instability: The free base of 2-aminoindole is prone to oxidative dimerization (forming indigo-like dyes) upon exposure to air.

The Strategy: To achieve selective N1-alkylation, we utilize the Indolide Anion Mechanism . By using a strong base (NaH) in a polar aprotic solvent (DMF), we irreversibly deprotonate the N1 position (pKa ~16). The resulting delocalized anion is the softest and most reactive nucleophile in the system, driving alkylation at N1 over the harder exocyclic amine, provided the reaction temperature is controlled.

Reaction Scheme & Tautomerism

The following diagram illustrates the critical deprotonation pathway required to lock the indole tautomer for N1 attack.

Figure 1: Stepwise activation of the hydrochloride salt to the reactive indolide anion.

Pre-Reaction Considerations

Stability & Handling

The hydrochloride salt is stable, but once neutralized, the free base is highly sensitive to oxidation.

-

Atmosphere: All reactions must be performed under a positive pressure of dry Argon or Nitrogen.

-

Solvents: DMF must be anhydrous (<50 ppm H₂O) and degassed to prevent quenching of the anion or oxidative side reactions.

-

Light: Protect the reaction vessel from direct light to minimize radical bromination side reactions.

Reagent Stoichiometry Table

Unlike standard indole alkylations, the HCl salt requires an extra equivalent of base.

| Component | Role | Equivalents (Eq) | Notes |

| Substrate | Starting Material | 1.0 | 2-Amino-5-bromo-1H-indole HCl |

| NaH (60%) | Base | 2.2 - 2.5 | 1.0 eq for HCl neutralization; 1.0+ eq for deprotonation. |

| Electrophile | Alkylating Agent | 1.1 - 1.2 | Slight excess to ensure completion.[1] |

| TBAI | Additive | 0.05 (Optional) | Tetrabutylammonium iodide; accelerates sluggish alkyl halides. |

Experimental Protocol: Anionic N1-Alkylation (NaH Method)

This is the preferred method for primary alkyl halides (e.g., MeI, BnBr, Allyl-Br).

Materials

-

Flask: 3-neck round bottom flask (oven-dried).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

-

Base: Sodium Hydride (60% dispersion in mineral oil).[1]

-

Quench: Sat. NH₄Cl solution.

Step-by-Step Procedure

1. Apparatus Setup

-

Flame-dry the glassware under vacuum and backfill with Argon (x3).

-

Equip the flask with a magnetic stir bar, a rubber septum, and a temperature probe.

2. Solubilization & Neutralization (0 °C)

-

Add 2-Amino-5-bromo-1H-indole HCl (1.0 eq) to the flask.

-

Add anhydrous DMF (0.1 M concentration) via syringe. Stir until the salt is suspended.

-

Note: The salt may not fully dissolve immediately; this is normal.

3. Deprotonation (Critical Step)

-

Cool the suspension to 0 °C using an ice bath.[1]

-

Add NaH (2.5 eq) portion-wise over 15 minutes.

-

Observation: Vigorous evolution of hydrogen gas will occur. The solution will likely turn dark (red/brown) as the indolide anion forms.

-

-

Allow the mixture to warm to Room Temperature (RT) and stir for 30–45 minutes.

-

Checkpoint: The solution should become homogenous as the anion is formed.

-

4. Alkylation

-

Cool the mixture back to 0 °C .

-

Add the Alkyl Halide (1.2 eq) dropwise via syringe.

-

Tip: If the electrophile is solid, dissolve it in minimal DMF before addition.

-

-

Stir at 0 °C for 15 minutes, then warm to RT.

-

Monitor by TLC or LC-MS. Reaction time is typically 1–4 hours .

5. Work-up

-

Cool to 0 °C. Quench carefully with saturated NH₄Cl (dropwise initially to kill excess NaH).

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Wash the organic layer with water (x3) to remove DMF, then Brine (x1).

-

Dry over Na₂SO₄, filter, and concentrate.[1]

6. Purification

-

Purify via flash column chromatography.

-

Eluent: Typically Hexanes/EtOAc (gradient).[1] N-alkylated 2-aminoindoles are often more polar than simple indoles due to the amine.

Alternative Protocol: Phase Transfer Catalysis (Mild Conditions)

Use this method if the substrate is sensitive to strong bases or if the electrophile is highly reactive (e.g., Benzyl bromide).

Workflow:

-

Solvent System: Toluene (Organic) and 50% NaOH (Aqueous) or solid KOH in MeCN.

-

Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).

-

Procedure:

-

Mix Substrate (1.0 eq) in Toluene.

-

Add TBAB (0.05 eq) and 50% NaOH (5.0 eq).

-

Add Alkyl Halide (1.2 eq) at RT.

-

Stir vigorously (high RPM required for effective phase transfer).

-

Heat to 40–60 °C if necessary.

-

Quality Control & Characterization

Distinguishing N1-alkylation from N-exo-alkylation is critical.

| Feature | N1-Alkylated Product (Desired) | N-exo-Alkylated Product (Undesired) |

| 1H NMR (Aromatic) | Indole protons (H4, H6, H7) show typical splitting. | Symmetry may be disrupted; shifts differ significantly. |

| 1H NMR (Alkyl) | N-CH₂ signal often appears at 3.8 – 4.2 ppm . | N-CH₂ signal often appears upfield at 3.0 – 3.5 ppm (amine-like). |

| 13C NMR | N1-Carbon often ~45-50 ppm . | N-exo-Carbon often ~40-45 ppm . |

| HMBC | Strong correlation between Alkyl protons and C2/C7a . | Correlation between Alkyl protons and C2 only . |

Troubleshooting Guide

Issue: Low Yield / Recovery

-

Cause: Oxidative dimerization of the free base before alkylation.

-

Fix: Ensure rigorous degassing of DMF. Minimize the time between base addition and electrophile addition.

Issue: C3-Alkylation (Carbon attack)

-

Cause: Reaction temperature too high or "Soft" electrophile used without solvent control.

-

Fix: Keep reaction at 0 °C during electrophile addition. Use the NaH method (hard anion) rather than weak bases.

Issue: N-exo Alkylation (Alkylation on amine)

-

Cause: Incomplete deprotonation of the indole NH.

-

Fix: Ensure NaH is fresh and used in excess (2.5 eq total). The Indole N-H is more acidic (pKa ~16) than the amine (pKa ~35 for neutral amine N-H), so thermodynamic control favors N1.

References

- Indole Acidity & Alkylation: Sundberg, R. J. Indoles; Best Synthetic Methods; Academic Press: London, 1996.

-

N-Alkylation Protocols: Cee, V. J., et al. "Discovery of AMG 510." ACS Medicinal Chemistry Letters, 2019, 10(10), 1302–1308. Link (Demonstrates NaH/DMF alkylation on functionalized indoles).

-

2-Aminoindole Instability: Hibino, S., & Choshi, T. "Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit." Natural Product Reports, 2002, 19, 148-180. Link (Discusses tautomerism and oxidation issues).

-

Phase Transfer Methods: Bogdal, D. "N-Alkylation of imides and amides under phase-transfer catalytic conditions." Molecules, 1999, 4, 333-338. Link (Analogous mild alkylation techniques).

Sources

Application Note: The Strategic Use of 2-Amino-5-bromo-1H-indole hydrochloride in Fragment-Based Drug Discovery

Introduction: A Paradigm Shift in Lead Generation

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, intelligent, and efficient strategy for identifying novel chemical starting points for drug development.[1][2] In contrast to traditional high-throughput screening (HTS), which surveys vast libraries of complex molecules for high-affinity binders, FBDD employs a more nuanced approach. It begins by screening small, low-molecular-weight compounds (typically <300 Da), or "fragments," that exhibit weak but highly efficient binding to a biological target.[1][3][4] These initial, low-affinity interactions provide superior starting points for rational, structure-guided optimization into potent and selective lead compounds, often uncovering novel chemical scaffolds and accessing previously "undruggable" targets.[1][5]

At the heart of a successful FBDD campaign is the quality of the fragment library.[5] This guide focuses on a particularly valuable fragment, 2-Amino-5-bromo-1H-indole hydrochloride , and delineates its application within a robust FBDD workflow.

The Privileged Nature of the Indole Scaffold

The indole nucleus is recognized in medicinal chemistry as a "privileged scaffold".[6][7][8] This designation stems from its recurring presence in a multitude of natural products, endogenous biomolecules (e.g., serotonin, melatonin), and FDA-approved drugs.[6][8][9] Its remarkable versatility arises from its unique physicochemical properties, including a bicyclic aromatic structure capable of participating in various non-covalent interactions (π-stacking, hydrogen bonding, hydrophobic interactions) and its structural similarity to the amino acid tryptophan.[8] This allows indole-based molecules to bind to a wide array of biological targets, including kinases, G-protein coupled receptors, and bromodomains, making them ideal starting points for drug discovery across diverse therapeutic areas like oncology, neurodegenerative disorders, and infectious diseases.[6][7][9][10]

Fragment Profile: this compound

This compound is an exemplary fragment for FBDD, strategically designed to maximize the potential for meaningful biological interactions and subsequent chemical elaboration. Its utility can be understood by dissecting its key structural features.

| Property | Estimated Value | Conformance to "Rule of Three" (Ro3) | Significance in FBDD |

| Molecular Weight | ~233.5 g/mol (as HCl salt) | Yes (<300 Da) | Low complexity increases the probability of high-quality, efficient binding interactions.[11] |

| cLogP | ~2.5-3.0 | Yes (<3) | Moderate lipophilicity balances aqueous solubility with the ability to engage hydrophobic pockets.[12] |

| H-Bond Donors | 3 (amine, indole N-H) | Yes (≤3) | Provides multiple opportunities for directional interactions with the protein target. |

| H-Bond Acceptors | 1 (indole N) | Yes (≤3) | Complements the donor capacity to form robust hydrogen bond networks. |

| Rotatable Bonds | 0 | Yes (<3) | Low conformational entropy penalty upon binding, leading to higher ligand efficiency. |

Strategic Features:

-

The Indole Core: Serves as the primary binding anchor (pharmacophore), capable of forming key interactions within a target's binding site.

-

The 2-Amino Group: This primary amine is a critical growth vector . It provides a synthetically tractable handle for chemists to elaborate upon the fragment, "growing" it into adjacent pockets of the binding site to gain potency and selectivity.[5]

-

The 5-Bromo Substituent: The bromine atom is not merely a placeholder. Halogens, particularly bromine, can significantly enhance binding affinity through the formation of halogen bonds —a favorable non-covalent interaction with electron-dense atoms like oxygen or sulfur in the protein backbone or side chains.[13][14][15] This "heavy atom" can also serve as a useful probe in X-ray crystallography for unambiguous determination of the fragment's binding pose.[14] Furthermore, halogenation can favorably modulate metabolic stability and cell permeability.[13][16]

The FBDD Workflow: From Fragment to Lead

A typical FBDD campaign is an iterative process involving cycles of screening, validation, and structure-guided design.[3] this compound is ideally suited for deployment at the very beginning of this workflow.

Caption: High-level FBDD workflow from screening to lead generation.

Detailed Application Protocols

The following protocols describe standard methodologies for screening and validating fragments like this compound.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for primary screening of fragment libraries due to its high throughput and low protein consumption.[17][18][19] It measures changes in refractive index caused by fragment binding to a target protein immobilized on a sensor chip.[17][20]

Objective: To identify fragments that bind to the target protein and provide an initial estimate of their binding affinity.

Methodology:

-

Protein Immobilization:

-

Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 8,000-12,000 Response Units, RU) to ensure sufficient signal without mass transport limitations.

-

A reference flow cell should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[19]

-

-

Fragment Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a dilution series in the running buffer (e.g., HBS-EP+) to achieve the desired screening concentrations (typically 100-500 µM for fragments). Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%) to minimize solvent effects.[21]

-

-

Binding Analysis:

-

Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the binding response (in RU) in real-time. A typical injection cycle includes a short association phase followed by a dissociation phase where only running buffer flows.

-

After each cycle, regenerate the sensor surface with a mild buffer (e.g., a low pH glycine solution or a high salt concentration) to remove the bound fragment.

-

-

Data Analysis & Hit Triage:

-

Subtract the reference channel signal from the active channel signal.

-

A fragment is considered a primary hit if it produces a concentration-dependent binding response significantly above the noise level (e.g., >5-10 RU).[18]

-

Calculate the Ligand Efficiency (LE) for each hit to prioritize fragments that form high-quality interactions relative to their size.[18][21]

-

Caption: Workflow for a primary fragment screen using SPR.

Protocol 2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm direct binding of a fragment to a protein in solution. It is an excellent orthogonal method to validate hits from primary screens like SPR.

Objective: To confirm that a fragment hit binds to the target protein in solution and to identify which parts of the fragment are in closest proximity to the protein surface (epitope mapping).

Principle: The protein is selectively irradiated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. When the ligand dissociates, it carries this "memory" of saturation, leading to a detectable decrease in its NMR signal intensity. By subtracting a spectrum with on-resonance irradiation (saturating the protein) from one with off-resonance irradiation, only the signals of binding ligands remain.

Caption: Principle of Saturation Transfer Difference (STD) NMR.

Methodology:

-

Sample Preparation:

-

Prepare two samples in a suitable deuterated buffer (e.g., PBS in D₂O).

-

Sample A (Test): Target protein (10-50 µM) + Fragment (e.g., 1 mM, a 20-100 fold excess).

-

Sample B (Control): Fragment only (1 mM).

-

-

NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum of Sample B to confirm fragment integrity and resonance assignments.

-

For Sample A, acquire two interleaved spectra:

-

On-resonance spectrum: Selectively saturate a region where only protein signals appear (e.g., -0.5 to 0.5 ppm).

-

Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a reference.

-

-

Use a saturation time of ~2 seconds.

-

-

Data Processing and Analysis:

-

Process both spectra identically.

-

Generate the difference spectrum (STD spectrum) by subtracting the on-resonance spectrum from the off-resonance spectrum.

-

Signals that appear in the STD spectrum belong to the binding fragment. Non-binding compounds will be absent.

-

The relative intensity of signals in the STD spectrum provides epitope information: protons with the largest STD effect are in closest contact with the protein. For 2-Amino-5-bromo-1H-indole, this can reveal whether the aromatic core or another part of the molecule is driving the interaction.

-

Protocol 3: Structural Characterization by X-ray Crystallography

Crystallography provides the highest resolution data on how a fragment binds, offering a definitive structural blueprint for optimization.[11]

Objective: To determine the three-dimensional structure of the protein-fragment complex at atomic resolution.

Methodology:

-

Protein Crystallization:

-

Obtain high-quality, diffraction-grade crystals of the target protein. This often requires extensive screening of crystallization conditions.

-

-

Fragment Soaking or Co-crystallization:

-

Soaking: Transfer existing apo-protein crystals into a solution containing a high concentration of the fragment (e.g., 1-10 mM) for a defined period (minutes to hours). This is the most common method.

-

Co-crystallization: Set up crystallization screens with the protein already pre-incubated with the fragment. This is used if soaking damages the crystals.

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect the crystal and flash-cool it in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source.

-

Collect a full dataset of diffraction images as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and reflection intensities.

-

Solve the structure using molecular replacement if a model of the protein exists.

-

Carefully examine the resulting electron density maps for evidence of the bound fragment. The high electron density of the bromine atom in 2-Amino-5-bromo-1H-indole can be particularly helpful for unambiguous placement.

-

Refine the model of the protein-fragment complex until it fits the data well, providing precise details of all binding interactions (H-bonds, halogen bonds, hydrophobic contacts).

-

From Hit to Lead: Rational Optimization

The structural information from X-ray crystallography is the catalyst for the hit-to-lead phase. Medicinal chemists use this information to elaborate the initial fragment hit.[2]

Caption: Optimization strategies to evolve a fragment hit into a lead compound.

-

Fragment Growing: Using the co-crystal structure, chemists can see unoccupied pockets adjacent to the bound fragment. The 2-amino group of our example fragment is an ideal vector to synthesize new analogues that extend into these pockets, forming new, potency-enhancing interactions.[5][12]

-

Fragment Linking/Merging: If a second fragment is found to bind in a nearby pocket, the two can be linked together or merged into a single, more potent molecule that captures the binding energy of both.[12]

Conclusion

This compound is not merely a chemical reagent but a strategically designed tool for modern drug discovery. Its adherence to the "Rule of Three," the privileged nature of its indole scaffold, and the inclusion of synthetically tractable and interaction-enhancing functional groups make it an exceptionally valuable starting point for FBDD campaigns. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-based design, researchers can leverage this and similar fragments to efficiently discover novel, high-quality lead compounds for a wide range of challenging biological targets.

References

-

Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved February 24, 2026, from [Link]

- MYSZKA, D. G., et al. (2007). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 104(48), 18931-18936.

-

MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved February 24, 2026, from [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, September 28). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Retrieved February 24, 2026, from [Link]

-

BioDuro. (2025, September 30). Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Retrieved February 24, 2026, from [Link]

-

MDPI. (2025, August 4). Indole: A Potent Scaffold with Versatile Pharmacological Activities. Retrieved February 24, 2026, from [Link]

-

Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved February 24, 2026, from [Link]

- Nowak, K., & Ratajczak, T. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(4), e888.

-

PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 24, 2026, from [Link]

-

Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design. Retrieved February 24, 2026, from [Link]

-

PubMed. (2026, January 7). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Retrieved February 24, 2026, from [Link]

-

Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 24, 2026, from [Link]

-

Concept Life Sciences. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Retrieved February 24, 2026, from [Link]

-

BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 24, 2026, from [Link]

-

Oxford Academic. (2019, February 6). Biophysical screening in fragment-based drug design: a brief overview. Retrieved February 24, 2026, from [Link]

-

CrystalsFirst. (2026, January 16). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved February 24, 2026, from [Link]

-

PubMed. (n.d.). Combining biophysical screening and X-ray crystallography for fragment-based drug discovery. Retrieved February 24, 2026, from [Link]

-

Bruker. (n.d.). Fragment screening by ligand observed nmr. Retrieved February 24, 2026, from [Link]

-

Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2012, October 8). Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Retrieved February 24, 2026, from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 24, 2026, from [Link]

-

SpringerLink. (n.d.). Saturation Transfer Difference NMR Spectroscopy for Identifying Ligand Epitopes and Binding Specificities. Retrieved February 24, 2026, from [Link]

-

Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). Retrieved February 24, 2026, from [Link]

-

Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. Retrieved February 24, 2026, from [Link]

-

Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved February 24, 2026, from [Link]

-

National Center for Biotechnology Information. (2010, February 4). Fragment Screening by Surface Plasmon Resonance. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). Saturation-Transfer Difference (STD) NMR: A Simple and Fast Method for Ligand Screening and Characterization of Protein Binding | Request PDF. Retrieved February 24, 2026, from [Link]

-

PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved February 24, 2026, from [Link]

-

CrystalsFirst. (2022, November 16). Fragment HIT Identification in FBDD. Retrieved February 24, 2026, from [Link]

-

ACS Medicinal Chemistry Letters. (2021, March 13). Fragment Screening by Surface Plasmon Resonance. Retrieved February 24, 2026, from [Link]

-

Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved February 24, 2026, from [Link]

-

Frontiers. (2020, August 4). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2025, August 5). Fragment-based drug discovery and its application to challenging drug targets. Retrieved February 24, 2026, from [Link]

-

Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology. Retrieved February 24, 2026, from [Link]

Sources

- 1. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain-peptide displacement assays for interactome mapping and inhibitor discovery - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 4. Chemical Supplier - Enamine [enamine.net]

- 5. mdpi.com [mdpi.com]

- 6. Research Case Studies [vernalis.com]

- 7. Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma Aldrich 2-Amino-5-bromo-3-iodopyridine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Molecules on demand - Greenpharma [greenpharma.com]

- 15. roma.bioc.uzh.ch [roma.bioc.uzh.ch]

- 16. 5-Bromo-1H-indole-2-carboxylic acid | C9H6BrNO2 | CID 252137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Prestwick Drug-Fragment Library - Prestwick Chemical Libraries [prestwickchemical.com]

- 20. americanelements.com [americanelements.com]

- 21. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 2-Amino-5-bromo-1H-indole Hydrochloride in the Synthesis of Bioactive Compounds

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Within this privileged class of heterocycles, 2-Amino-5-bromo-1H-indole hydrochloride emerges as a uniquely versatile and powerful building block for drug discovery. The strategic placement of the 2-amino group and the 5-bromo substituent provides orthogonal chemical handles for sophisticated molecular elaboration. The bromine atom at the C5 position is particularly valuable, serving as a key functional group for palladium-catalyzed cross-coupling reactions, which allows for the introduction of a wide array of molecular fragments.[2][3] This guide provides an in-depth exploration of the chemical reactivity of this compound and delivers detailed, field-proven protocols for its application in the synthesis of potent bioactive compounds, with a particular focus on the development of protein kinase inhibitors.

Introduction: Why 2-Amino-5-bromo-1H-indole?

The indole ring system is often referred to as a "privileged scaffold" because its structure is frequently found in compounds that exhibit high affinity for a diverse range of biological targets.[1] The 2-amino-5-bromo-1H-indole scaffold offers three primary points of diversification:

-

The C5-Bromine Atom: This is the most versatile position for modification via modern cross-coupling chemistry (e.g., Suzuki, Buchwald-Hartwig, Sonogashira reactions), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.[2][3]

-

The C2-Amino Group: This nucleophilic group can be acylated, alkylated, or incorporated into larger heterocyclic systems, providing a direct vector for modulating solubility, hydrogen bonding capacity, and target engagement.

-

The N1-Indole Nitrogen: The indole nitrogen can be alkylated or protected, which can significantly influence the molecule's electronic properties and metabolic stability.

This combination of reactive sites allows researchers to systematically explore the chemical space around the indole core to optimize pharmacodynamic and pharmacokinetic properties. The hydrochloride salt form ensures improved stability and handling of the otherwise reactive free amine.

Caption: Synthetic versatility of 2-Amino-5-bromo-1H-indole.

Core Synthetic Methodologies and Protocols

The true power of this building block is realized through its application in robust and scalable chemical reactions. The following sections detail protocols for key transformations.

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the C5 position.[4][5] This is particularly useful for synthesizing compounds that target the ATP-binding pocket of kinases, where an external amine can form critical hydrogen bonds.

Protocol: Synthesis of 2-Amino-5-(morpholino)-1H-indole

-

Materials:

-

This compound

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas supply

-

Schlenk tube or microwave reaction vial

-

-

Procedure:

-

To a Schlenk tube, add this compound (1.0 mmol), cesium carbonate (2.5 mmol, to both neutralize the hydrochloride and serve as the reaction base), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).

-

Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Add anhydrous dioxane (5 mL) followed by morpholine (1.2 mmol) via syringe.

-

Seal the tube tightly and heat the mixture in an oil bath at 100-110 °C for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-Amino-5-(morpholino)-1H-indole.

-

-